7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride is a compound that features a trifluoromethyl group attached to an indanone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride typically involves the introduction of the trifluoromethyl group into the indanone structure. One common method is the reaction of an indanone derivative with a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and photoredox catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted indanones and related fluorinated compounds. Examples include trifluoromethylpyridines and α-trifluoromethylstyrene derivatives .
Uniqueness
What sets 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride apart is its specific structure, which combines the indanone core with the trifluoromethyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8ClF3O |
---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C10H7F3O.ClH/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7;/h1-3H,4-5H2;1H |
InChI Key |
OGBXUILXNXNNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.